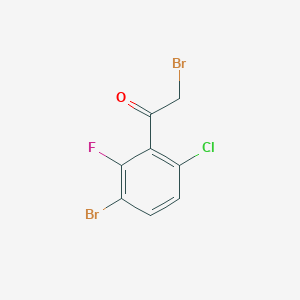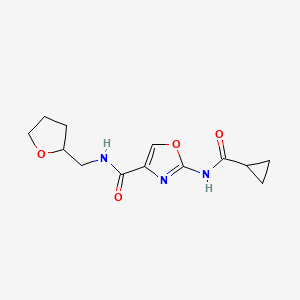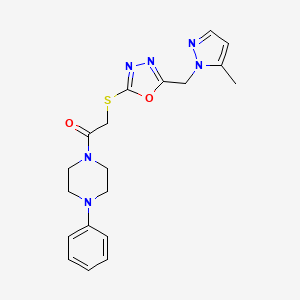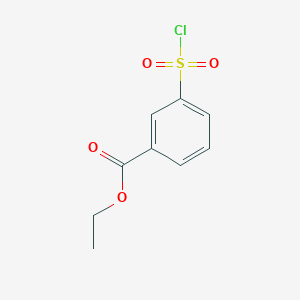
3-Bromo-6-chloro-2-fluorophenacyl bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-6-chloro-2-fluorophenacyl bromide is a chemical compound with the IUPAC name 2-bromo-1-(3-bromo-2-chloro-6-fluorophenyl)ethan-1-one . It has a molecular weight of 330.38 . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H4Br2ClFO/c9-3-6(13)7-5(12)2-1-4(10)8(7)11/h1-2H,3H2 . This code provides a specific description of the molecule’s structure.科学的研究の応用
Fluorescence Sensing
In the development of fluorescence-based sensors, certain derivatives of phenacyl bromide compounds, similar to 3-Bromo-6-chloro-2-fluorophenacyl bromide, have been utilized. For instance, 1-Pyrenyl- and 3-Perylenyl-antimony(V) derivatives have been synthesized for the fluorescence turn-on sensing of fluoride ions in water at sub-ppm concentrations. These compounds demonstrate a marked fluorescence intensity enhancement, indicating their potential in sensitive environmental monitoring applications (Hirai et al., 2016).
Radiochemical Labeling
Fluorine-18 labeled reagents, including 4-[18F]fluorophenacyl bromide, have been developed for covalent attachment to proteins. This approach is significant in the field of nuclear medicine, enabling the tracking of proteins within biological systems for diagnostic purposes. The method demonstrates a high yield and rapid synthesis, underscoring its utility in preparing radiolabeled compounds for medical imaging (Kilbourn et al., 1987).
Antitumor Activity
Research into new therapeutic compounds has led to the synthesis of 3-(2,4-dichloro-5-fluorophenyl)-6-(substituted phenyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines, through cyclization of a triazol-5-thiol with substituted phenacyl bromides. These compounds have shown promising in vitro antitumor activity against a variety of cancer cell lines, indicating the potential of phenacyl bromide derivatives in cancer treatment (Bhat et al., 2009).
Antimicrobial Applications
An efficient synthesis of imidazo[1,2-a][1,8]naphthyridine derivatives, involving the reaction of phenacyl bromide with heterocyclic amines, has been catalyzed by DABCO. The resultant compounds exhibit pronounced antibacterial and antifungal activities, highlighting the role of phenacyl bromide derivatives in developing new antimicrobial agents (Sonyanaik et al., 2018).
Chemical Synthesis
In organic synthesis, the reactivity and versatility of phenacyl bromides, including those with halogen substitutions, are leveraged for the construction of complex molecules. For example, the chemoselective functionalization of halogen-substituted pyridines has been achieved using catalytic amination conditions, offering a pathway to diverse organic compounds (Stroup et al., 2007).
Safety and Hazards
The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The signal word is “Danger” and the hazard statement is H314, which means it causes severe skin burns and eye damage . The precautionary statements are P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P308+P313 (IF exposed or concerned: Get medical advice/attention) .
特性
IUPAC Name |
2-bromo-1-(3-bromo-6-chloro-2-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2ClFO/c9-3-6(13)7-5(11)2-1-4(10)8(7)12/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRDFOBVZMPTTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C(=O)CBr)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-8-ethyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2837881.png)
![N-[4-[2-(4-chlorophenyl)sulfonyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2837882.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-[(4-fluoro-2-methylphenyl)sulfonylamino]benzoate](/img/structure/B2837886.png)




![2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-3-isobutyl-N-(3-methylbutyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2837893.png)
![N-(4-fluoro-2-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2837894.png)
![(Z)-methyl 2-(2-((5-chlorothiophene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2837897.png)
![Methyl 2-(3-(5-chloro-2-methoxyphenyl)ureido)benzo[d]thiazole-6-carboxylate](/img/structure/B2837899.png)
![1-(3-cyanoquinolin-4-yl)-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide](/img/structure/B2837902.png)

